4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
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Overview
Description
The compound "4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular derivative includes a benzyloxy substituent at the 4-position, a methyl group at the 5-position, and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported using Pd(II)-catalyzed C-H activation/functionalization, which is a powerful method for constructing carbon-heteroatom bonds . Another approach involves cyclization reactions, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was achieved with a yield above 60% . These methods highlight the versatility and efficiency of modern synthetic techniques in constructing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, and X-ray diffraction crystallography. For example, the structure of a dimeric organotin thiazole complex was elucidated using X-ray diffraction . Similarly, the stereochemistry and regioselectivity of related compounds have been ascertained from X-ray structures . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and biological activity.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, including arylation, benzylation, and acetoxylation, as directed by bidentate directing groups like ABTD . The reactivity of these compounds can be further explored through their interactions with other chemical entities, leading to the formation of novel structures with potential biological activities. For example, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides involves N-alkylation and ring expansion reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of substituents like the benzyloxy group can affect the compound's polarity and hydrogen bonding capability. The thermal decomposition of these compounds can be studied using thermogravimetric analysis, providing insights into their stability under various conditions . Additionally, the electronic structures and molecular geometries can be optimized and calculated using computational methods like DFT, which helps in predicting the reactivity and properties of these molecules .
Scientific Research Applications
Synthesis and Pharmacological Potentials
Synthetic Approaches and Applications : Thiazole derivatives, including those related to 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, have been synthesized and evaluated for their pharmacological potentials. For instance, benzofused thiazole derivatives have shown promising antioxidant and anti-inflammatory activities, underscoring the structural diversity and utility of thiazole moieties in designing novel therapeutic agents (Raut et al., 2020). These findings highlight the ongoing exploration of thiazole derivatives in medicinal chemistry, aiming to develop alternative and effective pharmacological agents.
Heterocyclic Chemistry and Drug Development
Heterocyclic Compounds and Drug Discovery : The research on heterocyclic chemistry, particularly involving thiazole derivatives, has been pivotal in discovering new drugs. For example, advancements in pharmacological activities of benzothiazole and its derivatives have been comprehensively reviewed, indicating the wide array of biological activities these compounds possess, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects (Sumit et al., 2020). This research stream underlines the critical role of thiazole derivatives in developing new medicinal agents, leveraging their diverse biological potentials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-phenylmethoxy-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(14-12(17-8)10(13)15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMESJVMOLSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)N)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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